Cas no 2229613-96-9 (3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol)

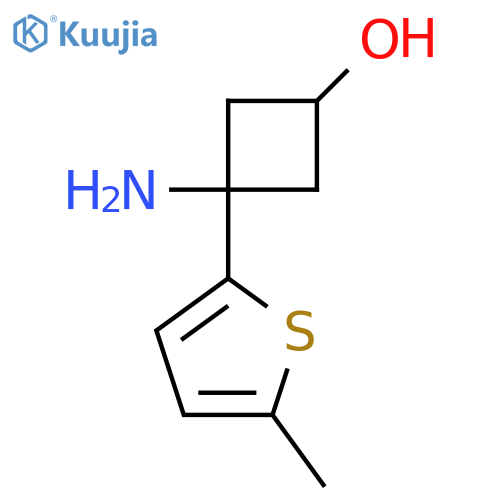

2229613-96-9 structure

商品名:3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol

- 2229613-96-9

- EN300-1820230

-

- インチ: 1S/C9H13NOS/c1-6-2-3-8(12-6)9(10)4-7(11)5-9/h2-3,7,11H,4-5,10H2,1H3

- InChIKey: SMYWDYNCAJWGMG-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC=C1C1(CC(C1)O)N

計算された属性

- せいみつぶんしりょう: 183.07178521g/mol

- どういたいしつりょう: 183.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1820230-10.0g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 10g |

$6882.0 | 2023-06-01 | ||

| Enamine | EN300-1820230-1g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 1g |

$1599.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-0.05g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 0.05g |

$1344.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-0.1g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 0.1g |

$1408.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-2.5g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 2.5g |

$3136.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-1.0g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 1g |

$1599.0 | 2023-06-01 | ||

| Enamine | EN300-1820230-10g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 10g |

$6882.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-0.5g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 0.5g |

$1536.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-0.25g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 0.25g |

$1472.0 | 2023-09-19 | ||

| Enamine | EN300-1820230-5.0g |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol |

2229613-96-9 | 5g |

$4641.0 | 2023-06-01 |

3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2229613-96-9 (3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量